3-Oxabicyclo[3.3.1]nonan-7-amine
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Overview
Description
3-Oxabicyclo[331]nonan-7-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.3.1]nonan-7-amine can be achieved through several methods. One common approach involves the reaction of 3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts (MDOs). This reaction proceeds through a domino Michael-hemiacetalization-Michael reaction, followed by PCC oxidation, yielding the desired product with high stereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.3.1]nonan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Oxabicyclo[3.3.1]nonan-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.3.1]nonan-7-amine involves the inhibition of key redox enzymes, leading to increased reactive oxygen species (ROS) and subsequent mitochondrial damage and DNA damage. This ultimately results in apoptosis of the target cells .
Comparison with Similar Compounds
Similar Compounds
9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine hydrochloride: This compound shares a similar bicyclic structure but includes fluorine atoms, which may alter its chemical properties and biological activity.
3-Oxabicyclo[3.3.1]nonenes: These compounds have been studied for their inhibitory activity against tyrosyl-DNA phosphodiesterase 1, similar to 3-Oxabicyclo[3.3.1]nonan-7-amine.
Uniqueness
This compound is unique due to its specific amine group and the presence of an oxygen atom within the bicyclic framework. This structural feature contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
3-oxabicyclo[3.3.1]nonan-7-amine |
InChI |
InChI=1S/C8H15NO/c9-8-2-6-1-7(3-8)5-10-4-6/h6-8H,1-5,9H2 |
InChI Key |
QNZCFMWVLJMIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(CC1COC2)N |
Origin of Product |
United States |
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